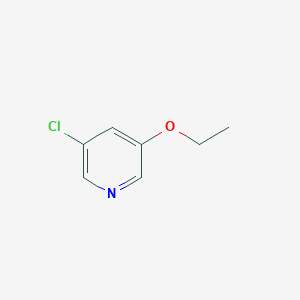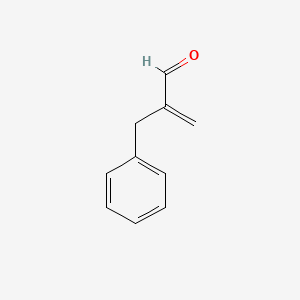
2-苄基丙烯醛
描述
科学研究应用
氧化过程
2-苄基丙烯醛作为正丙苯家族的一部分,参与重要的氧化过程。研究表明,正丙苯氧化通过热分解进行,产生苄基和 2-苯基-1-乙基。它还涉及氢原子抽象,产生苯丙基自由基。这些自由基可以通过氧化过程导致几种化合物的形成,包括苯甲醛(Dagaut、Ristori、Bakali 和 Cathonnet,2002)。
抗癌潜力
2-苄基丙烯醛衍生物,特别是 2'-苯甲酰氧基肉桂醛 (BCA),已显示出有希望的抗癌特性。BCA 通过 caspase 依赖和非依赖途径诱导癌细胞死亡,为抗癌剂的药物设计开辟了潜在应用(Gan 等,2009)。
有机化学中的糖基化
在有机化学中,2-苄基丙烯醛的衍生物,如 2-(2-丙基磺酰基)苄基糖苷,已被用作新型糖基供体。这在碳水化合物化学领域具有重要意义,为糖基化过程提供了新的途径(Shu 等,2016)。
酯化过程
丙酸与苯甲醇的酯化,使用 2-苄基丙烯醛等化合物,对于生产具有花香和果香的酯在香料和香精行业中至关重要。这项研究导致了此类酯的优化合成方法(Chandane、Rathod、Wasewar 和 Sonawane,2017)。
室内空气质量与健康
研究已将 2-苄基丙烯醛(丙烯醛)确定为重要的室内空气污染物,特别是由用油烹饪引起的。了解其排放和衰减率对于评估其对室内空气质量和相关健康风险的影响至关重要(Seaman、Bennett 和 Cahill,2009)。
安全和危害
属性
IUPAC Name |
2-benzylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,8H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNSDRAPEVOWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447954 | |
| Record name | 2-BENZYL-PROPENAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30457-88-6 | |
| Record name | 2-BENZYL-PROPENAL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(5-chloro-2-pyridinyl)-5-methyl-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1624787.png)
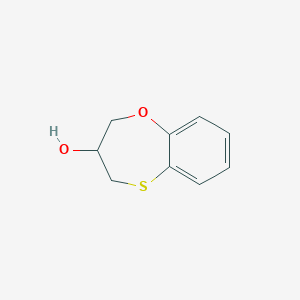
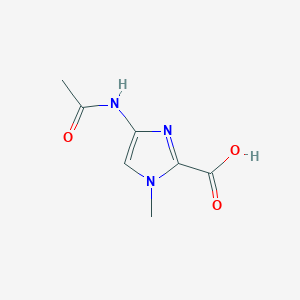
![2-(4-Trifluoromethylphenyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1624791.png)

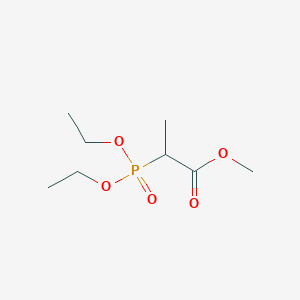
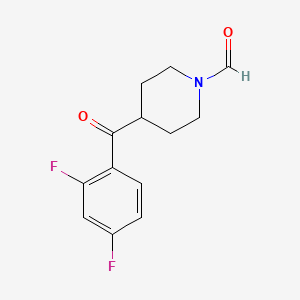
![Methyl 2-methyl-3-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B1624797.png)


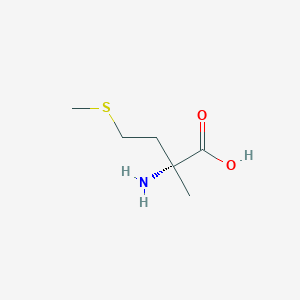
![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)phenylamine](/img/structure/B1624804.png)

